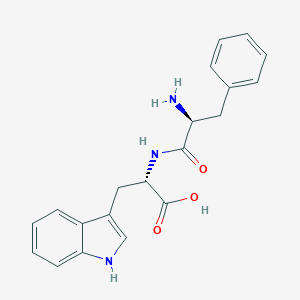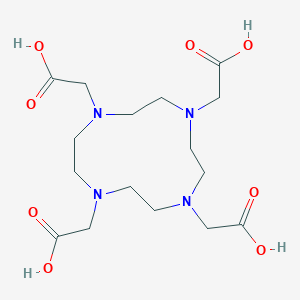
H-Gly-Pro-Hyp-OH
Descripción general
Descripción
H-Gly-Pro-Hyp-OH, also known as Collagen Tripeptide, is a bioactive peptide that plays roles in various physiological functions . It is a peptidic inhibitor of dipeptidylpeptidase-IV (DPP-IV) . This compound is used as an ingredient in anti-wrinkle cosmetic compositions .
Synthesis Analysis
The synthesis of H-Gly-Pro-Hyp-OH involves the use of the synthons Fmoc-Gly-Pro-Hyp (tBu)-OH and Fmoc-Pro-Hyp-Gly-OH . The synthesis process is performed using Fmoc/tBu chemistry, a standard stepwise chain elongation procedure on solid support .
Chemical Reactions Analysis
H-Gly-Pro-Hyp-OH plays a role in various physiological functions. It has been observed to have a chondroprotective effect in mouse articular cartilage . In addition, it has been reported to have potent anti-photoaging activities .
Aplicaciones Científicas De Investigación
Anti-Photoaging in Skin Care
Tripeptide 29 has been identified as a potent collagen-derived anti-photoaging peptide. It shows great potential when applied in functional foods for skin health, particularly against UVB-induced skin aging. It is also used as a cosmetic ingredient due to its efficacy in protecting the skin from photoaging effects .
Cosmetic Ingredient for Skin Health
As a bioactive peptide, Tripeptide 29 is orally active and has been reported to be used in cosmetics. Its properties help in maintaining skin health and preventing aging effects due to UV exposure .
Pharmacological Bioavailability
Research indicates that the Pro-Hyp dipeptide derived from Gly-Pro-Hyp is present at high concentrations in the human bloodstream for several hours after oral administration, suggesting its pharmacological bioavailability and potential therapeutic applications .
Structural Stability of Collagen
Tripeptide 29 contributes to the hydroxylation-induced stabilization of the collagen triple helix, which is a crucial structural motif in animals. This stabilization is significant for maintaining the integrity of various tissues .
Enzymatic Stability and Intestinal Absorption
Studies have shown that Tripeptide 29 has enzymatic stability and can be absorbed well in the intestines. This makes it an orally available collagen tripeptide that can play a role in various physiological functions after consumption .
Safety And Hazards
According to the safety data sheet, H-Gly-Pro-Hyp-OH should be handled with care to prevent the formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, it should be picked up mechanically .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOBSAZWJLOGY-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-62-2 | |
| Record name | L-Proline, glycyl-L-prolyl-4-hydroxy-, (4R)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801311276 | |
| Record name | Glycylprolylhydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycylprolylhydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycylprolylhydroxyproline | |
CAS RN |
2239-67-0 | |
| Record name | Glycylprolylhydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripeptide-29 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycylprolylhydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPEPTIDE-29 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6346H6PUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycylprolylhydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key findings regarding the effects of palmitoyl tripeptide on skin?
A1: Research suggests that palmitoyl tripeptide, a synthetic derivative of the natural collagen tripeptide H-Gly-Pro-Hyp-OH (Tripeptide-29), shows promise as an anti-aging compound. In vitro studies demonstrate its ability to stimulate both collagen production and fibroblast proliferation. [] Furthermore, human studies utilizing non-invasive instruments revealed that topical application of cosmetics containing palmitoyl tripeptide led to significant improvements in skin wrinkles and elasticity after eight weeks of use. [] These findings highlight the potential of palmitoyl tripeptide as an active ingredient in anti-aging skincare formulations.
Q2: How does the structure of H-Gly-Pro-Hyp-OH relate to its function in collagen?
A2: While the provided research focuses on palmitoyl tripeptide, the core structure of H-Gly-Pro-Hyp-OH is fundamental to its role in collagen. This tripeptide sequence, particularly the presence of hydroxyproline (Hyp), allows collagen molecules to form their characteristic triple helix structure. [] This unique conformation provides collagen with its tensile strength and stability, essential for its structural role in various tissues.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)












